Calystegin A3
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Overview
Description
Calystegin A3 is a member of piperidines.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis from Glucose : Calystegin A3 has been successfully synthesized from D-glucose, highlighting the potential for bio-based production methods. This synthesis involves a zinc-mediated tandem reaction and ring-closing olefin metathesis, confirming the natural product's absolute configuration (Monrad, Pipper, & Madsen, 2009).
- Chiral Pool Synthesis : Another approach for synthesizing this compound involves using 2-deoxy-d-glucose and a diastereoselective allylation protocol. This method consists of 17 steps and offers an alternative synthesis pathway (Rasmussen & Jensen, 2011).
Biological and Pharmacological Activities
- α-Glucosidase Inhibition : this compound, along with other calystegines, has been studied for its potential to inhibit human intestinal α-glucosidases, enzymes crucial in carbohydrate metabolism. This inhibition could be significant for diabetes mellitus type 2 treatment. However, this compound showed low in vitro enzyme inhibition compared to others like Calystegin B2 (Jocković et al., 2013).
- Glycosidase Inhibition Mechanism : Calystegines, including this compound, demonstrate glycosidase inhibitory properties, which are relevant in therapeutic applications targeting diseases like cancer, viral infections, and diabetes. Understanding the molecular basis of this inhibition is crucial for developing targeted therapies (Aguilar et al., 2008).
Occurrence and Analysis in Plants
- Presence in Tomato Varieties : this compound, among other calystegines, has been analyzed in several tomato varieties. Its concentration varies across different varieties, making it a potential marker for plant classification and breeding programs (Romera-Torres et al., 2019).
- Analysis in Potato Tubers : The study of calystegines in genetically engineered potatoes with altered carbohydrate metabolism revealed that calystegine levels respond to such genetic modifications, indicating a link between carbohydrate metabolism and calystegine biosynthesis (Richter, Sonnewald, & Dräger, 2007).
Molecular Studies
- Tropinone Reductase II Characterization : A study on tropinone reductase II, a key enzyme in calystegine biosynthesis, provides insights into the metabolic pathways leading to this compound and its relationship with other tropane alkaloids. This helps in understanding the biosynthesis and regulation of such compounds in plants (Keiner et al., 2002).
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R,3R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4?,5-,6-,7?/m1/s1 |
InChI Key |
XOCBOVUINUHZJA-RKXXOXFUSA-N |
Isomeric SMILES |
C1CC2([C@@H]([C@@H](CC1N2)O)O)O |
SMILES |
C1CC2(C(C(CC1N2)O)O)O |
Canonical SMILES |
C1CC2(C(C(CC1N2)O)O)O |
Synonyms |
calystegine A3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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